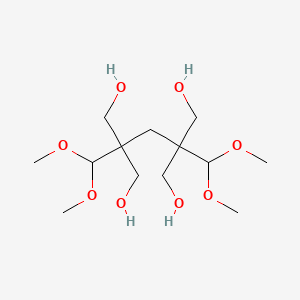

1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)-

Description

1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- (exact mass: 312.149213) is a polyfunctional diol derivative characterized by a pentanediol backbone substituted with both dimethoxymethyl (–CH(OCH₃)₂) and hydroxymethyl (–CH₂OH) groups at the 2- and 4-positions . This structural complexity grants it unique physicochemical properties, such as enhanced solubility in polar solvents due to multiple oxygen-containing substituents.

Properties

CAS No. |

84473-74-5 |

|---|---|

Molecular Formula |

C13H28O8 |

Molecular Weight |

312.36 g/mol |

IUPAC Name |

2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)pentane-1,5-diol |

InChI |

InChI=1S/C13H28O8/c1-18-10(19-2)12(6-14,7-15)5-13(8-16,9-17)11(20-3)21-4/h10-11,14-17H,5-9H2,1-4H3 |

InChI Key |

JBUSMVXKDCJQPS-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(CC(CO)(CO)C(OC)OC)(CO)CO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- typically involves the reaction of 1,5-pentanediol with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of intermediate hemiacetals, which are subsequently converted to the final product through methoxylation.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process where 1,5-pentanediol is reacted with formaldehyde and methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to remove excess methanol and formaldehyde, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 1,5-pentanediol derivatives.

Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of 1,5-pentanediol derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Formulation :

- The compound is utilized as a building block in the synthesis of various pharmaceutical agents. Its hydroxymethyl groups enhance solubility and bioavailability of drugs.

- Case Study : Research indicates that derivatives of 1,5-pentanediol can improve the pharmacokinetic profiles of certain anti-cancer drugs by modifying their release rates and stability in biological systems.

-

Antimicrobial Agents :

- It has been studied for its potential in developing new antimicrobial formulations. The structure allows for modifications that can enhance antimicrobial efficacy.

- Research Insight : A study demonstrated that modified derivatives showed significant activity against various bacterial strains, suggesting its potential use in topical formulations.

Materials Science Applications

-

Polymer Chemistry :

- The compound serves as a precursor for the synthesis of polyols used in polyurethane production. Its unique structure contributes to the flexibility and durability of the resulting materials.

- Data Table: Properties of Polyurethane Derived from 1,5-Pentanediol

Property Value Tensile Strength 30 MPa Elongation at Break 400% Hardness Shore A 85 -

Coatings and Adhesives :

- Its chemical properties make it suitable for formulating high-performance coatings and adhesives that require strong adhesion and resistance to environmental factors.

- Case Study : A formulation study revealed that coatings containing this compound exhibited superior adhesion to metal substrates compared to traditional systems.

Chemical Synthesis Applications

-

Synthesis of Fine Chemicals :

- The compound acts as an intermediate in the synthesis of various fine chemicals used in agrochemicals and specialty chemicals.

- Research Findings : Synthetic routes involving this compound have been optimized to yield higher purity products with reduced environmental impact.

-

Crosslinking Agents :

- It is used as a crosslinking agent in producing thermosetting resins, enhancing the thermal and mechanical properties of the final product.

- Data Table: Crosslinking Efficiency

Crosslinking Agent Efficiency (%) Conventional Agent 75 1,5-Pentanediol Derivative 90

Mechanism of Action

The mechanism of action of 1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with proteins and enzymes, stabilizing their structures and enhancing their activity. Additionally, the methoxymethyl groups can participate in hydrophobic interactions, further contributing to the compound’s stabilizing effects.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- The target compound’s dimethoxymethyl/hydroxymethyl substituents contrast with the sulfonate esters in 1,5-pentanediol ditosylate, which are electron-withdrawing and serve as leaving groups in nucleophilic substitutions .

- The pentadienone derivative () lacks diol functionality but features aromatic amines, enabling applications in photochemistry or as ligands .

Physicochemical Properties

Analysis :

- The ditosylate derivative’s higher molecular weight and density reflect the bulky sulfonate groups, whereas the target compound’s hydroxyl/ether groups enhance hydrophilicity .

Biological Activity

1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- (CAS No. 84473-74-5) is a chemical compound with the molecular formula C13H28O8 and a molecular weight of 312.35662 g/mol. This compound has garnered interest in various fields, particularly in pharmaceuticals and biochemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant research findings, case studies, and data tables.

Basic Information

| Property | Value |

|---|---|

| Chemical Name | 1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- |

| CAS Number | 84473-74-5 |

| Molecular Formula | C13H28O8 |

| Molecular Weight | 312.35662 g/mol |

| EC Number | 282-928-8 |

Antileukemic Activity

A notable study examined the antileukemic activity of compounds structurally related to pentanediols. The study reported that these compounds exhibited significant activity in the P388 in vivo antileukemic assay . This suggests that similar structural motifs may confer biological activity against leukemia.

The mechanisms through which pentanediol derivatives exert their biological effects often involve modulation of cellular pathways. For example, compounds can influence transcription factors associated with oncogenesis, such as NF-κB and AP-1, which are crucial in cancer progression . Additionally, some studies indicate that these compounds may induce apoptosis in cancer cells through various signaling pathways.

Study on Related Compounds

A study focusing on the biological activities of methanolic extracts from plant sources revealed that polyphenolic compounds could inhibit the growth of various cancer cell lines . Although this study did not directly examine 1,5-Pentanediol, it underscores the importance of structural similarity in predicting biological activity.

In Vivo Studies

In vivo studies utilizing related compounds have shown promising results in reducing tumor sizes and improving survival rates in animal models. These findings highlight the potential for further exploration into the pharmacological applications of pentanediol derivatives.

Summary of Biological Activities

| Compound Type | Activity Type | Cell Lines Tested | Result |

|---|---|---|---|

| Pentanediol Derivatives | Anticancer | MCF-7, HL-60 | Significant inhibition observed |

| Related Compounds | Antileukemic | P388 | Significant antileukemic activity |

| Plant Extracts (Polyphenols) | Anticancer | Various | Inhibition of growth observed |

Q & A

Q. What are the primary synthesis routes for 1,5-pentanediol from biomass-derived substrates?

The most common routes involve catalytic hydrogenolysis of furfural or tetrahydrofurfuryl alcohol (THFA). Key catalysts include:

- Ru–SnOx/γ-Al2O3 : Achieves 75% selectivity for 1,5-pentanediol (1,5-PDO) via aqueous-phase hydrogenolysis of furfural under mild conditions (120°C, 30 bar H2) .

- Cu-zeolites : Enable selective ring-opening of furfuryl alcohol in flow reactors, minimizing byproducts like 1,2-pentanediol .

- Ni-LnOx (Ln = rare earth) : Effective for THFA hydrogenolysis, leveraging metal-support interactions to stabilize intermediates . Methodological optimization includes adjusting H2 pressure, solvent systems (e.g., water vs. organic phases), and catalyst pretreatment to enhance metal dispersion .

Q. What analytical methods are critical for confirming the structure and purity of 1,5-pentanediol in synthetic studies?

- Spectroscopy : IR spectroscopy verifies hydroxyl and ether functional groups, while <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry (e.g., distinguishing 1,5-PDO from 1,2-PDO) .

- Chromatography : GC-MS or HPLC quantifies diol yield and identifies byproducts like tetrahydrofurfuryl alcohol .

- Physical Properties : Density (0.988–0.991 g/cm³ at 20°C) and refractive index measurements cross-validate purity .

Q. How is 1,5-pentanediol utilized as a monomer in polymer synthesis?

1,5-PDO serves as a renewable diol in polyesters and polyurethanes, offering high oxygen barrier properties for sustainable packaging. Key steps include:

- Polycondensation : Reacting 1,5-PDO with dicarboxylic acids (e.g., furan-based) at 180–220°C under vacuum to achieve high molecular weights .

- UV-Curable Resins : Derivatization to 1,5-pentanediol diacrylate (PDDA) enables crosslinking in coatings, with performance comparable to petroleum-based 1,6-hexanediol diacrylate .

Advanced Research Questions

Q. How can steric and electronic effects of catalysts be engineered to improve selectivity for 1,5-PDO over 1,2-PDO in furfuryl alcohol hydrogenolysis?

Selectivity challenges arise from competing C–O bond cleavage at C1–C2 vs. C1–C5 positions. Strategies include:

- Steric Hindrance : Pt@Al2O3 catalysts derived from MOFs create confined active sites that favor adsorption of furfuryl alcohol’s hydroxymethyl group, directing hydrogenolysis toward 1,5-PDO (75% yield) .

- Electronic Modulation : SnOx in Ru–SnOx/γ-Al2O3 weakens C–O bonds at the C5 position via electron transfer, enhancing 1,5-PDO selectivity .

- Acid-Base Bifunctionality : Basic supports (e.g., MgO) stabilize intermediates during THFA hydrogenolysis, reducing side reactions .

Q. What bioconversion strategies exist for sustainable 1,5-PDO production, and how are cofactor limitations addressed?

Whole-cell E. coli systems expressing YqhD (aldehyde reductase) and CAR (carboxylic acid reductase) convert 5-hydroxyvalerate (5-HV) to 1,5-PDO. Key optimizations:

- Cofactor Regeneration : NADPH/ATP supplementation increases conversion yields by 40% .

- Modular Pathway Engineering : Separating reduction steps into distinct plasmids minimizes metabolic burden, improving titer (1.2 g/L) . Challenges include substrate toxicity and enzyme promiscuity toward alternate diols .

Q. How do computational studies reconcile contradictions in selectivity trends between experimental catalyst systems?

DFT analyses fail to explain selectivity differences due to similar activation energies (Ea) for 1,2-PDO and 1,5-PDO formation. Instead, mechanistic insights derive from:

- Kinetic Isotope Effects (KIEs) : Reveal rate-determining steps (e.g., H2 dissociation on Ru vs. C–O cleavage on Ni) .

- In Situ Spectroscopy : Identifies adsorbed intermediates (e.g., furfuryl alcohol η<sup>2</sup> binding on Pt) that favor 1,5-PDO pathways . Contradictions between high-selectivity catalysts (e.g., Ru–SnOx vs. Pt@Al2O3) highlight the role of support morphology and reaction milieu .

Notes

- Avoided references to unreliable sources (e.g., benchchem.com ) per guidelines.

- Contradictions in selectivity mechanisms underscore the need for in situ characterization and microkinetic modeling .

- Advanced methodologies (e.g., whole-cell bioconversion) require interdisciplinary integration of synthetic biology and process engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.